molecular formula C8H15ClF3NO B1463124 4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride CAS No. 1193387-27-7

4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride

Cat. No. B1463124
Key on ui cas rn: 1193387-27-7
M. Wt: 233.66 g/mol
InChI Key: UUTPPMRPFBIDRJ-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

A solution of 4M hydrogen chloride in 1,4-dioxane (2.48 mL, 9.93 mmol) was added to tert-butyl 4-[(2,2,2-trifluoroethoxy)methyl]piperidine-1-carboxylate (Intermediate 180, 0.289 g, 0.993 mmol) and the mixture was stirred at room temperature for 18 h before being evaporated to dryness to provide the title compound (0.136 g, 59%). Method B HPLC-MS: MH+ (HCl salt) requires m/z=198 Found: m/z=198, Rt=0.72 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-[(2,2,2-trifluoroethoxy)methyl]piperidine-1-carboxylate
Quantity
0.289 g
Type
reactant
Reaction Step One
Name
Intermediate 180
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[F:8][C:9]([F:27])([F:26])[CH2:10][O:11][CH2:12][CH:13]1[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]1>>[ClH:1].[F:27][C:9]([F:8])([F:26])[CH2:10][O:11][CH2:12][CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.48 mL
Type
reactant
Smiles
O1CCOCC1
Name
tert-butyl 4-[(2,2,2-trifluoroethoxy)methyl]piperidine-1-carboxylate
Quantity
0.289 g
Type
reactant
Smiles
FC(COCC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Intermediate 180
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COCC1CCN(CC1)C(=O)OC(C)(C)C)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.FC(COCC1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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